Aclidinium bromide is a novel, long-acting muscarinic antagonist currently under investigation for various applications in scientific research. [ [] ] It exhibits kinetic selectivity for the muscarinic M3 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. [ [] ] Notably, Aclidinium bromide undergoes rapid hydrolysis in human plasma, resulting in inactive metabolites. [ [] ] This characteristic makes it a promising candidate for further investigation in various research contexts.
One method for synthesizing Aclidinium bromide involves a multi-step process utilizing (R)-quinuclidin-3-ol, (C1)methyl-2,2-dithienyl glycolate, and 3-phenoxypropyl bromide as starting materials. [ [] ] This one-pot process offers advantages such as simplified operation, convenient post-treatment, and potential for industrial-scale production. [ [] ] Another process uses 2-hydroxy-2,2-dithien-2-ylacetic acid1-azabicyclo[2.2.2]oct-3(R) yl methyl ester and 3-phenoxypropyl bromide as reactants in a solvent system comprising amides and/or solvents with a sulfoxide group. [ [] ] This method leads to a crystalline form of Aclidinium bromide with a specific powder X-ray diffraction (XRPD) pattern. [ [] ]
Aclidinium bromide acts primarily as a competitive muscarinic receptor antagonist, demonstrating a high affinity for the M3 muscarinic receptor subtype. [ [, ] ] By binding to these receptors, it inhibits the actions of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction. [ [] ] This inhibition leads to bronchodilation in the airways, making it a potential therapeutic agent for respiratory diseases. [ [] ]
Further research has highlighted the role of Aclidinium bromide in modulating intracellular signaling pathways related to cell growth and proliferation. Studies demonstrate its ability to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in various cancer cell lines. [ [, , ] ] This suppression leads to the downregulation of downstream targets involved in cell survival and proliferation, resulting in the inhibition of cancer cell growth. [ [, , ] ] Additionally, Aclidinium bromide has shown the potential to induce apoptosis, or programmed cell death, in these cancer cells by influencing the expression of apoptosis-related proteins. [ [, ] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6